2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid
CAS No.: 933754-81-5
Cat. No.: VC6988628
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933754-81-5 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.278 |
| IUPAC Name | 2-pyrrolidin-1-ylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |
| Standard InChI Key | ZYHBHRZETUGWKK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Stereoelectronic Properties
2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid (C₁₄H₁₄N₂O₂) features a bicyclic quinoline system substituted at the 2-position with a pyrrolidine ring and at the 4-position with a carboxylic acid group. The pyrrolidine substituent introduces a saturated five-membered nitrogen heterocycle that confers significant conformational flexibility compared to aromatic substituents. This flexibility may enhance binding to biological targets through induced-fit mechanisms . The carboxylic acid group at position 4 creates a hydrogen-bond donor/acceptor site that influences solubility and molecular recognition properties.
Synthetic Methodologies
Quinoline Core Formation
The synthesis of 2-substituted quinoline-4-carboxylic acid derivatives typically employs the Conrad-Limpach reaction, as demonstrated in the preparation of related compounds . This cyclocondensation reaction between aniline derivatives and β-keto esters under acidic conditions forms the quinoline nucleus. For 2-(pyrrolidin-1-yl)quinoline-4-carboxylic acid, the synthetic pathway likely involves:
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Isatin Intermediate Preparation:
Substituted isatins serve as precursors for introducing the 2-position substituent. While the cited literature uses p-tolyl derivatives , adaptation with N-protected pyrrolidine-containing precursors could enable incorporation of the target substituent. -
Microwave-Assisted Cyclization:
Modern synthetic approaches utilize microwave irradiation to accelerate the Conrad-Limpach reaction. A representative procedure involves heating isatin derivatives (5 mmol) with acetophenone analogues in ethanol/water with potassium hydroxide (50 mmol) at 125°C for 20 minutes under microwave conditions, achieving yields up to 58%. -
Carboxylic Acid Formation:
The 4-carboxylic acid group is introduced through hydrolysis of intermediate esters or direct cyclization with β-keto acids. Acidic workup (2M HCl) precipitates the crude product, which is typically purified via recrystallization from ethanol/water mixtures .
Pyrrolidine Substitution Strategies
Incorporation of the pyrrolidine moiety at the 2-position requires careful consideration of nitrogen protection schemes and coupling methods:
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Buchwald-Hartwig Amination:
Palladium-catalyzed coupling of halogenated quinoline precursors with pyrrolidine represents a viable route. The cited literature demonstrates successful amination of 2-chloroquinoline derivatives using Xantphos ligand and Pd(OAc)₂ catalyst . -
Direct Nucleophilic Displacement:
Activated 2-halogenoquinoline-4-carboxylic acid derivatives react with pyrrolidine under basic conditions. For example, 2-chloro-6-fluoroquinoline-4-carboxylic acid reacts with 2-pyrrolidin-1-ylethanamine in THF at room temperature to form analogous amides . -
Reductive Amination:
Quinoline-4-carboxylic acid derivatives bearing ketone groups at position 2 could undergo reductive amination with pyrrolidine. This method offers stereochemical control but requires pre-functionalized intermediates.
Analytical Characterization
Spectroscopic Profiles
While direct data for 2-(pyrrolidin-1-yl)quinoline-4-carboxylic acid remains unpublished, analysis of analogous compounds provides reliable predictors:
¹H NMR (500 MHz, DMSO-d₆):
LC-MS:
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Expected m/z for [M+H]⁺: 243.10 (C₁₄H₁₅N₂O₂⁺)
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Characteristic fragmentation pattern shows loss of CO₂ (44 amu) and pyrrolidine (71 amu)
Physicochemical Properties
Predicted properties using computational methods:
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